molecular formula C5H5F3O B031267 1-Cyclopropyl-2,2,2-trifluoro-ethanone CAS No. 75702-97-5

1-Cyclopropyl-2,2,2-trifluoro-ethanone

Cat. No. B031267
CAS RN: 75702-97-5
M. Wt: 138.09 g/mol
InChI Key: LMJNTMDORMMGOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-ethanone derivatives involves various methodologies, including transition-metal-free reactions and enantioselective syntheses. For example, Barroso et al. (2016) describe a simple method to prepare 1,3-diaryl-3-trifluoromethylcyclopropenes by reacting 1,1,1-trifluoroacetophenone tosylhydrazones with alkynes, emphasizing the role of the trifluoromethyl group in the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016). Denton et al. (2007) report the generation of trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity through the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by a dirhodium complex (Denton et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2,2,2-trifluoro-ethanone and its derivatives is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring. This configuration imparts significant electronic effects due to the electronegativity of the fluorine atoms, affecting the compound's reactivity and physical properties. Abele et al. (1999) explored the synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid, revealing insights into the conformational preferences and hydrogen bonding patterns influenced by the cyclopropane motif (Abele et al., 1999).

Chemical Reactions and Properties

1-Cyclopropyl-2,2,2-trifluoro-ethanone participates in a variety of chemical reactions, including cycloadditions, ring-openings, and cyclopropanations. For instance, Atherton and Fields (1968) discuss the cycloaddition reactions of 2,2,2-trifluorodiazoethane, which form cyclopropanes upon photolysis with suitable olefins (Atherton & Fields, 1968). Ortega and Csákÿ (2016) developed a method for the ring-opening of cyclopropane-1,1-dicarboxylates with aryl groups by boronic acids under metal-free conditions, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Ortega & Csákÿ, 2016).

Scientific Research Applications

Synthesis and Drug Development

1-Cyclopropyl-2,2,2-trifluoro-ethanone, as part of the fluorocyclopropane family, has implications in drug synthesis and development. The trans-fluorine effect in cyclopropane is significant in synthesizing fluorocyclopropyl analogs of drugs. For instance, studies have explored the diastereoselective synthesis of fluorocyclopropyl cabozantinib analogs, with findings indicating that these analogs might offer valuable options for lead optimization in drug discovery due to the unique properties of the fluorocyclopropane moiety (Veliks et al., 2020).

Chemistry and Organic Synthesis

In the realm of organic synthesis, cyclopropane derivatives, including compounds related to 1-Cyclopropyl-2,2,2-trifluoro-ethanone, are gaining interest due to their potential in various transformations. The oxidation of the methylene group activated by an adjacent cyclopropane leads to carbonylcyclopropanes, which is an efficient approach that aligns with the principles of atom economy (Sedenkova et al., 2018). Moreover, cyclopropane-containing compounds are frequently present in natural and biologically active products, and their synthesis, especially through [2+1]-type cyclopropanation reactions, has been a subject of extensive research and application (Kamimura, 2014).

Fragrance Chemistry

In fragrance chemistry, the development of new cyclopropanation methods is anticipated to unlock new possibilities. It's expected that these methods will not only allow the synthesis of novel compounds with significant olfactory impacts but also improve the overall processes, making them more cost-effective and reducing environmental impacts. The synthesis of cyclopropane rings and their further transformation into other flavor and fragrance compounds is an area of active research and commercial interest (Schröder, 2014).

Horticultural Applications

1-Cyclopropyl-2,2,2-trifluoro-ethanone and related compounds have implications in horticulture, especially concerning the storage and ripening of fruits. For instance, 1-Methylcyclopropene (1-MCP), a compound structurally related to 1-Cyclopropyl-2,2,2-trifluoro-ethanone, is used extensively to retain quality and extend the postharvest storage period of various fruits, influencing ethylene perception and thereby affecting ripening and senescence processes (Li et al., 2016).

properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJNTMDORMMGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570448
Record name 1-Cyclopropyl-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2,2,2-trifluoro-ethanone

CAS RN

75702-97-5
Record name 1-Cyclopropyl-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,2,2-trifluoroethan-1-one
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